REACTION_CXSMILES
|
CS([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[O:12][CH3:13])(=O)=O.[CH3:14][C:15]([CH3:20])=[CH:16][C:17]([OH:19])=[O:18].[Cl-].[Al+3].[Cl-].[Cl-].Cl>[OH-].[Na+]>[OH:5][C:6]1[CH:11]=[C:10]([C:15]([CH3:20])([CH3:14])[CH2:16][C:17]([OH:19])=[O:18])[CH:9]=[CH:8][C:7]=1[O:12][CH3:13] |f:2.3.4.5,7.8|
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Name
|
|
Quantity
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240 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OC1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
CC(=CC(=O)O)C
|
Name
|
|
Quantity
|
104 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
390 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
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solvent
|
Smiles
|
[OH-].[Na+]
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
the mixture was stirred for 5 hours at 70° C.
|
Duration
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5 h
|
Type
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STIRRING
|
Details
|
further stirred for 2 hours at 100° C
|
Duration
|
2 h
|
Type
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TEMPERATURE
|
Details
|
The obtained solution was cooled to about room temperature
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 3 hours vigorously
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solution obtained
|
Type
|
EXTRACTION
|
Details
|
was extracted with the use of methylene chloride (300 ml)
|
Type
|
CUSTOM
|
Details
|
the organic layer separated
|
Type
|
EXTRACTION
|
Details
|
was further extracted with the use of two normal (2N) sodium hydroxide (NaOH) aqueous solution (400 ml)
|
Type
|
ADDITION
|
Details
|
Subsequently, 6N hydrochloric acid (HCl) solution was further added to the aqueous layer
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
EXTRACTION
|
Details
|
The obtained aqueous solution was extracted with methylene chloride (300 ml) twice
|
Type
|
CONCENTRATION
|
Details
|
thus obtained organic layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a residue
|
Type
|
CUSTOM
|
Details
|
Subsequently, to the residue thus obtained
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 4 hours at 100° C.
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
for mixing
|
Type
|
CUSTOM
|
Details
|
The obtained reaction solution
|
Type
|
EXTRACTION
|
Details
|
The obtained solution was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
From the organic solution separated
|
Type
|
CUSTOM
|
Details
|
the solvent therein was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained crude crystals
|
Type
|
CUSTOM
|
Details
|
were recrystallized with toluene
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1OC)C(CC(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 37.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |